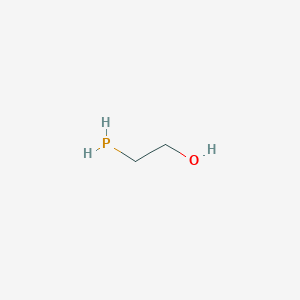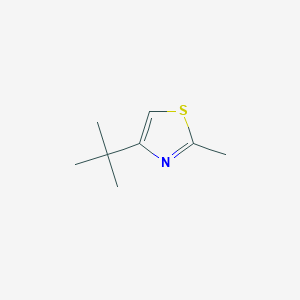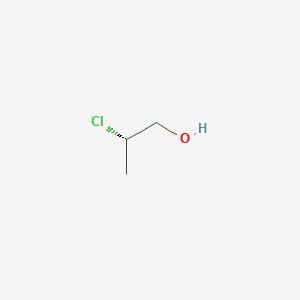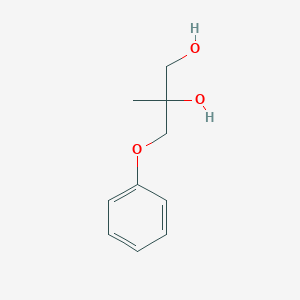
2-methyl-3-phenoxypropane-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-phenoxypropane-1,2-diol is an organic compound with the molecular formula C10H14O3. It is a colorless to pale yellow liquid that is used in various chemical and industrial applications. This compound is known for its unique structure, which includes both phenoxy and diol functional groups, making it versatile in chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-methyl-3-phenoxypropane-1,2-diol can be synthesized through several methods. One common synthetic route involves the reaction of 2-methyl-1,3-propanediol with phenol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The raw materials, 2-methyl-1,3-propanediol and phenol, are fed into the reactor along with the acid catalyst. The reaction mixture is then heated and stirred continuously, allowing for efficient production of the desired compound. The final product is separated and purified using techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-phenoxypropane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various alcohols, aldehydes, carboxylic acids, and substituted phenoxy derivatives.
Scientific Research Applications
2-methyl-3-phenoxypropane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly as a building block for drug synthesis.
Industry: It is used in the production of coatings, adhesives, and other industrial products due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-methyl-3-phenoxypropane-1,2-diol involves its interaction with various molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The diol functional group allows the compound to form hydrogen bonds, enhancing its solubility and reactivity in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-propanediol: A similar compound with a simpler structure, lacking the phenoxy group.
3-Phenoxy-1,2-propanediol: Another related compound, differing by the position of the methyl group.
Uniqueness
2-methyl-3-phenoxypropane-1,2-diol is unique due to the presence of both phenoxy and diol functional groups, which confer distinct chemical and physical properties. This dual functionality makes it more versatile in chemical reactions and applications compared to its simpler counterparts.
Properties
CAS No. |
15895-54-2 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-methyl-3-phenoxypropane-1,2-diol |
InChI |
InChI=1S/C10H14O3/c1-10(12,7-11)8-13-9-5-3-2-4-6-9/h2-6,11-12H,7-8H2,1H3 |
InChI Key |
FDXOWEXWCPILKM-UHFFFAOYSA-N |
SMILES |
CC(CO)(COC1=CC=CC=C1)O |
Canonical SMILES |
CC(CO)(COC1=CC=CC=C1)O |
Synonyms |
2-Methyl-3-phenoxy-1,2-propanediol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


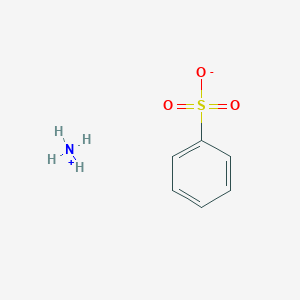
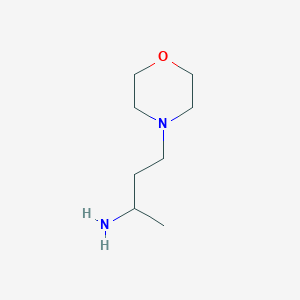
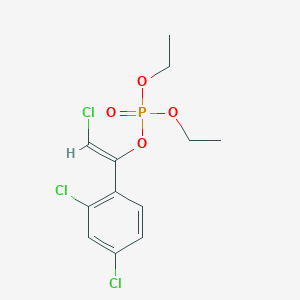


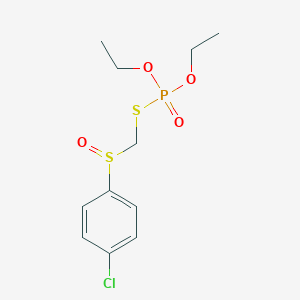
![2-methylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B103277.png)
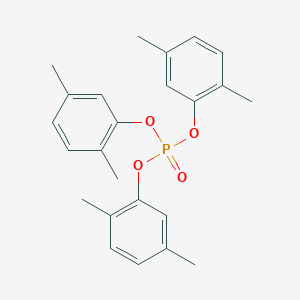
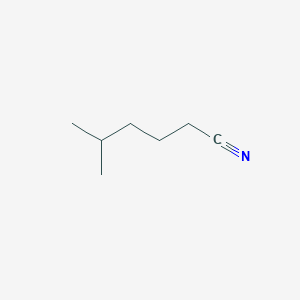

![2-N,4-N,6-N,8-N-tetrakis(3-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B103283.png)
